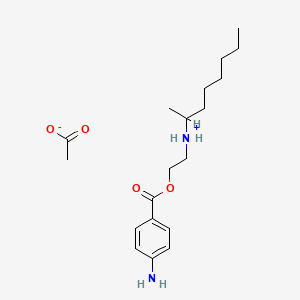
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;acetate
Description
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;acetate is a chemical compound with the molecular formula C19H32N2O4 and a molecular weight of 352.47 g/mol . This compound is known for its unique structure, which includes an aminobenzoyl group, an oxyethyl linkage, and an octan-2-ylazanium moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
CAS No. |
69782-54-3 |
|---|---|
Molecular Formula |
C19H32N2O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;acetate |
InChI |
InChI=1S/C17H28N2O2.C2H4O2/c1-3-4-5-6-7-14(2)19-12-13-21-17(20)15-8-10-16(18)11-9-15;1-2(3)4/h8-11,14,19H,3-7,12-13,18H2,1-2H3;1H3,(H,3,4) |
InChI Key |
SLPRUBZJUBSBJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)[NH2+]CCOC(=O)C1=CC=C(C=C1)N.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;acetate typically involves the esterification of 4-aminobenzoic acid with 2-hydroxyethyl octanoate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminobenzoyl group, where nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;acetate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;acetate involves its interaction with specific molecular targets. The aminobenzoyl group can form hydrogen bonds with proteins, affecting their structure and function. The oxyethyl linkage provides flexibility to the molecule, allowing it to fit into various binding sites. The octan-2-ylazanium moiety can interact with lipid membranes, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: Shares the aminobenzoyl group but lacks the oxyethyl and octan-2-ylazanium moieties.
2-hydroxyethyl octanoate: Contains the oxyethyl and octan-2-yl groups but lacks the aminobenzoyl group.
Uniqueness
2-(4-aminobenzoyl)oxyethyl-octan-2-ylazanium;acetate is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


